N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that features a unique azetidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring and the azetidine moiety contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative, such as thiophene-2-carboxylic acid.
N-Methylation and N-Methoxylation: The final steps involve the methylation and methoxylation of the nitrogen atom to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy and methyl groups on the nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and thiophene moiety allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
N-methoxy-1-(thiophene-2-carbonyl)azetidine-3-carboxamide: Lacks the methyl group, which may influence its solubility and stability.
1-(thiophene-2-carbonyl)azetidine-3-carboxamide: Lacks both the methoxy and methyl groups, resulting in different chemical and biological properties.
Uniqueness
N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is unique due to the presence of both the methoxy and methyl groups on the nitrogen atom. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-methoxy-N-methyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-12(16-2)10(14)8-6-13(7-8)11(15)9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVXWQNTAJIGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CN(C1)C(=O)C2=CC=CS2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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